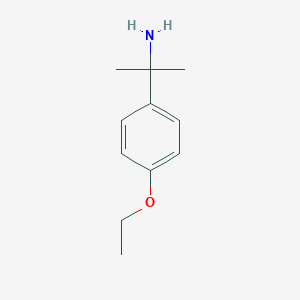

2-(4-Ethoxyphenyl)propan-2-amine

描述

2-(4-Ethoxyphenyl)propan-2-amine is a secondary amine featuring a central propan-2-amine backbone substituted with a 4-ethoxyphenyl group. Its molecular formula is C₁₁H₁₇N, with a molecular weight of 163.26 g/mol (free base) . The compound exists as a liquid at room temperature and is often utilized in its hydrochloride salt form (C₁₁H₁₈ClNO) for enhanced stability and solubility .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)propan-2-amine typically involves the alkylation of 4-ethoxybenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene intermediate. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and a reducing agent like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

2-(4-Ethoxyphenyl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or oximes.

Reduction: The nitro group in the intermediate nitrostyrene can be reduced to an amine.

Substitution: The ethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed

Oxidation: Formation of imines or oximes.

Reduction: Conversion of nitrostyrene to the amine.

Substitution: Formation of substituted phenethylamines.

科学研究应用

Medicinal Chemistry

2-(4-Ethoxyphenyl)propan-2-amine is studied for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system (CNS). Its structural similarity to known psychoactive substances suggests possible stimulant properties. Research indicates that compounds with similar structures may enhance the release of neurotransmitters such as dopamine and norepinephrine.

Biological Studies

The compound is utilized to investigate its interactions with various biological receptors and enzymes. Preliminary studies have indicated that it may act as a ligand for neurotransmitter receptors, impacting mood and behavior. Understanding these interactions is crucial for exploring therapeutic applications in treating mood disorders or other CNS-related conditions.

Industrial Chemistry

In industrial applications, this compound serves as an intermediate in the synthesis of dyes, polymers, and other chemicals. Its role as a building block in chemical synthesis highlights its versatility in various industrial processes .

Case Study 1: Neurotransmitter Interaction

A study investigated the effects of this compound on monoamine transporters. Results indicated that the compound exhibited significant binding affinity to the dopamine transporter (DAT), suggesting potential stimulant properties similar to amphetamines. Further pharmacological testing is needed to elucidate its effects on neurotransmitter release and reuptake mechanisms.

Case Study 2: Synthesis Pathways

Research has focused on synthesizing derivatives of this compound through various chemical reactions such as oxidation and reduction processes. These synthetic pathways are essential for developing new compounds with enhanced biological activities or improved pharmacokinetic profiles .

作用机制

The mechanism of action of 2-(4-Ethoxyphenyl)propan-2-amine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes. The exact pathways and molecular targets depend on the specific application and context of its use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

- Electronic Effects : The ethoxy group (–OCH₂CH₃) offers moderate electron-donating properties compared to the stronger electron-withdrawing –CF₃ group in 2-[4-(trifluoromethyl)phenyl]propan-2-amine. This difference impacts reactivity in catalytic reactions and binding affinity in biological systems .

- Lipophilicity : The ethoxy analog exhibits intermediate lipophilicity (LogP ~2.5–3.0 estimated) between the more polar methoxy derivative (LogP ~2.0) and the highly hydrophobic ethyl-substituted compound .

- Salt Forms : Hydrochloride salts (e.g., this compound HCl) improve aqueous solubility and crystallinity, critical for pharmaceutical formulation .

Pharmacological and Industrial Relevance

- The ethoxy group may enhance metabolic stability compared to methoxy analogs.

- Catalytic Applications: Derivatives such as 2-(4-Methoxyphenyl)-N-(quinolin-2-yl)propan-2-amine () are employed in asymmetric catalysis, where the substituent’s steric bulk influences enantioselectivity .

生物活性

2-(4-Ethoxyphenyl)propan-2-amine, also known as 2-(4-ethoxyphenyl)-N-methylpropan-2-amine, is an organic compound with the molecular formula C12H17NO. This compound features an ethoxy-substituted phenyl group attached to a propan-2-amine backbone, which enhances its lipophilicity and potentially influences its biological interactions. Research indicates that this compound exhibits significant biological activity, particularly in the context of psychoactive substances.

The structural characteristics of this compound contribute to its biological properties. The presence of the ethoxy group increases its hydrophobicity, which can affect its interaction with biological membranes and receptors. Various synthetic methods have been developed for producing this compound, often involving the reaction of substituted phenyl derivatives with amines under controlled conditions.

Neurotransmitter Interaction

Research suggests that this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction is similar to that of other compounds within its class, such as amphetamines. Preliminary studies indicate that it may bind to serotonin receptors and dopamine transporters, which are critical in regulating mood and behavior .

Psychoactive Effects

Due to its structural similarities to known psychoactive substances, this compound has been investigated for its potential stimulant effects. The binding affinity to various receptors suggests that it may exhibit mood-enhancing properties, warranting further investigation into its pharmacological applications .

Binding Affinity Studies

In a series of binding affinity studies, this compound was tested against several neurotransmitter receptors. The results indicated moderate affinity for serotonin receptors (5-HT2A), which is associated with hallucinogenic effects in other compounds. Additionally, interactions with dopamine transporters were observed, suggesting potential as a stimulant.

Comparative Analysis with Similar Compounds

A comparative analysis was conducted with structurally similar compounds to assess variations in biological activity:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 1-(4-Ethoxyphenyl)propan-2-amine | Structure | Similar amine structure; used in similar applications |

| 1-(4-Methoxyphenyl)propan-2-amine | C10H15NO | Exhibits psychoactive properties; used in pharmaceuticals |

| N-Ethyl-p-methoxy-alpha-methylphenethylamine | C12H19NO | Known for stimulant properties; structurally related |

This table highlights how variations in substituents can significantly alter the biological activities of these compounds.

Safety and Toxicity

Preliminary toxicity assessments indicate that while this compound exhibits biological activity, further studies are needed to evaluate its safety profile. Toxicity assays involving human cell lines have shown no significant adverse effects at certain concentrations, but comprehensive toxicological evaluations are essential for determining safe usage levels .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Ethoxyphenyl)propan-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach, starting with the alkylation of 4-ethoxyphenylacetonitrile followed by reduction. For example, in structurally similar compounds (e.g., arylketo-containing inhibitors), a reductive amination or Grignard addition is employed to introduce the amine group . Key parameters include temperature control (0–5°C for nitrile intermediates) and use of catalysts like palladium on carbon for hydrogenolysis. Optimization requires monitoring reaction progress via TLC or HPLC, adjusting stoichiometry of reducing agents (e.g., LiAlH₄ vs. NaBH₄), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Compare H and C NMR spectra with reference data (e.g., NIST Chemistry WebBook ). Key signals include the ethoxy group (δ ~1.35 ppm for CH₃, δ ~4.02 ppm for OCH₂) and the quaternary amine proton (if present).

- XRD : For crystalline samples, single-crystal X-ray diffraction with SHELX software can resolve bond angles and confirm stereochemistry .

- HRMS : Validate molecular weight (C₁₁H₁₇NO, theoretical [M+H⁺] = 180.1388) using high-resolution mass spectrometry .

Q. What preliminary assays are recommended to assess the compound’s pharmacological activity?

- Methodological Answer : For phenylalkylamine derivatives, initial screens often target neurotransmitter systems:

- Radioligand binding assays : Test affinity for serotonin (5-HT₂) and dopamine (D₂) receptors using tritiated ligands (e.g., H-ketanserin for 5-HT₂) .

- Functional assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells expressing target receptors .

- Metabolic stability : Incubate with liver microsomes (human/rat) to estimate half-life and CYP450 interactions .

Advanced Research Questions

Q. How can metabolic pathways of this compound be elucidated in vivo?

- Methodological Answer :

- Isotope labeling : Synthesize a deuterated or C-labeled analog to track metabolites via LC-MS/MS .

- Microsomal incubations : Identify phase I metabolites (oxidation, N-dealkylation) using human liver microsomes + NADPH. Phase II metabolites (glucuronidation) require UDPGA supplementation .

- In vivo studies : Administer to rodent models, collect plasma/urine, and use untargeted metabolomics (QTOF-MS) with databases like METLIN for annotation .

Q. What analytical methods are most robust for quantifying this compound in complex matrices?

- Methodological Answer :

- HPLC-UV/DAD : Use a C18 column (e.g., Agilent Zorbax SB-C18), mobile phase = 0.1% TFA in water/acetonitrile (70:30), flow rate 1.0 mL/min, λ = 254 nm .

- LC-MS/MS : Electrospray ionization (ESI+) with MRM transitions (e.g., m/z 180 → 163 for quantification; 180 → 135 for confirmation). Validate with spike-recovery experiments in biological fluids (RSD < 15%) .

Q. How should researchers address contradictions in reported synthetic yields or pharmacological data?

- Methodological Answer :

- Reproduce conditions : Verify solvent purity, catalyst batch, and reaction atmosphere (N₂ vs. air) .

- Statistical validation : Apply ANOVA to compare yields across labs; use Cohen’s d to assess effect size differences in bioactivity data .

- Structural verification : Re-analyze disputed batches via XRD to rule out polymorphism or stereochemical variances .

属性

IUPAC Name |

2-(4-ethoxyphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-4-13-10-7-5-9(6-8-10)11(2,3)12/h5-8H,4,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTZDLBTPXQHQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629747 | |

| Record name | 2-(4-Ethoxyphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153002-40-5 | |

| Record name | 4-Ethoxy-α,α-dimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153002-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Ethoxyphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。